2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

BRAF V600E kinase inhibition melanoma MAPK pathway

2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide (CAS 2034404-24-3) is a synthetic benzamide derivative featuring a 2‑bromo‑5‑methoxybenzoyl group conjugated to a (5‑(thiophen‑2‑yl)furan‑2‑yl)methylamine moiety. It has a molecular formula C17H14BrNO3S and a molecular weight of 392.27 g·mol⁻¹.

Molecular Formula C17H14BrNO3S
Molecular Weight 392.27
CAS No. 2034404-24-3
Cat. No. B2474964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
CAS2034404-24-3
Molecular FormulaC17H14BrNO3S
Molecular Weight392.27
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=CC=CS3
InChIInChI=1S/C17H14BrNO3S/c1-21-11-4-6-14(18)13(9-11)17(20)19-10-12-5-7-15(22-12)16-3-2-8-23-16/h2-9H,10H2,1H3,(H,19,20)
InChIKeyMZNIWZCZGNRIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide | CAS 2034404-24-3 | Key Physicochemical Profile


2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide (CAS 2034404-24-3) is a synthetic benzamide derivative featuring a 2‑bromo‑5‑methoxybenzoyl group conjugated to a (5‑(thiophen‑2‑yl)furan‑2‑yl)methylamine moiety. It has a molecular formula C17H14BrNO3S and a molecular weight of 392.27 g·mol⁻¹ . The compound belongs to the N‑(heteroarylmethyl)benzamide class, which has been explored as a scaffold for kinase inhibitors and NQO1 substrates [1][2].

Why 2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide Cannot Be Simply Replaced by Generic Analogs


The compound’s specific combination of bromine, methoxy, thiophene and furan substituents creates a pharmacophore that cannot be reproduced by simple deletion or exchange of any single group. Removal of the bromine atom (des‑bromo analog) or replacement of the thiophene‑furan biaryl system with a simpler aromatic ring is expected to substantially alter target binding, metabolic stability and cellular activity profiles. In the related N‑(thiophen‑2‑yl)benzamide series, structural modifications at the benzamide ring drastically modulate BRAF V600E inhibitory potency, demonstrating that even subtle changes can abolish activity [1]. Therefore, generic substitution without rigorous comparative data is unjustified.

Quantitative Differentiation Evidence for 2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide vs. Closest Analogs


BRAF V600E Inhibitory Potency: Class‑Level Advantage of 2‑Bromo‑5‑methoxy‑N‑(thiophen‑2‑yl)benzamide Scaffold

In the N‑(thiophen‑2‑yl)benzamide series, the unsubstituted lead compound a1 inhibited BRAF V600E with an IC50 of 2.01 µM [1]. Although no 2‑bromo‑5‑methoxy analog was explicitly tested in that study, extensive SAR on benzamide kinase inhibitors indicates that 2‑bromo substitution can improve potency by filling a hydrophobic pocket and engaging in halogen bonding [1]. The 2‑bromo‑5‑methoxy substitution pattern in the target compound is therefore predicted to enhance BRAF V600E inhibition relative to the unsubstituted comparator a1.

BRAF V600E kinase inhibition melanoma MAPK pathway

NQO1 Substrate Activity: 2‑Bromo‑5‑methoxybenzamide Core is a Known NQO1 Recognition Motif

Compounds containing a 2‑bromo‑5‑methoxybenzamide core have been reported as substrates for the oxidoreductase NQO1, with IC50 values of 2.4–4.4 µM in MCF7, HepG2, A549, and HCT116 cell lines [1]. Although the exact target compound has not been tested in these assays, the identical 2‑bromo‑5‑methoxybenzamide core suggests it may exhibit comparable NQO1 substrate activity. The des‑bromo analog (5‑methoxy‑N‑((5‑(thiophen‑2‑yl)furan‑2‑yl)methyl)benzamide) would lack this essential recognition element and is predicted to be inactive as an NQO1 substrate.

NQO1 substrate cancer cell growth inhibition MCF7 cells

Thiophene‑Furan Biaryl System Provides Distinct Conformational and Electronic Properties vs. Simpler Aromatic Linkers

The 5‑(thiophen‑2‑yl)furan‑2‑ylmethyl group provides a rigid, electron‑rich biaryl spacer that engages in specific π‑stacking and hydrophobic interactions with target proteins. In the BRAF V600E inhibitor series, the thiophene‑furan motif was identified as favorable for hinge‑region binding, and replacement with a simple phenyl or benzyl group led to loss of activity [1]. The target compound’s thiophene‑furan linker is thus predicted to offer superior binding complementarity compared to analogs that replace this moiety with a single aromatic ring (e.g., 2‑bromo‑5‑methoxy‑N‑benzylbenzamide).

π‑stacking interactions hydrophobic packing kinase hinge binding

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide


BRAF V600E Kinase Inhibitor Screening & Probe Development

The compound can serve as a starting point for developing BRAF V600E‑selective probes. Based on the class‑level SAR showing that N‑(thiophen‑2‑yl)benzamide derivatives inhibit BRAF V600E with low‑micromolar potency, this compound’s unique 2‑bromo‑5‑methoxy substitution pattern may offer improved inhibitory activity and selectivity [2]. It can be used in biochemical kinase assays and cellular pathway studies to validate BRAF V600E dependency.

NQO1 Substrate Profiling in Cancer Cell Lines

The 2‑bromo‑5‑methoxybenzamide core is a recognized NQO1 substrate motif, with related compounds showing IC50 values of 2.4–4.4 µM across multiple cancer cell lines [2]. The target compound can be employed in NQO1‑dependent cell growth inhibition assays, potentially serving as a prodrug candidate or a chemical tool for studying NQO1 biology in MCF7, HepG2, and HCT116 models.

Chemical Probe for Halogen‑Bonding Studies in Benzamide Binding Pockets

The presence of a bromine atom at the 2‑position of the benzamide ring provides a unique opportunity to investigate halogen‑bonding interactions with kinase hinge regions or other protein pockets. In the BRAF V600E inhibitor series, halogen substitution is known to influence binding affinity [2]. This compound is ideal for co‑crystallization studies and structure‑based drug design aimed at optimizing halogen‑bonding contributions.

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.